5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene
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Overview
Description
5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene is a heterocyclic compound that contains a thiophene ring substituted with bromine and methyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene typically involves the bromination of a thiophene precursor. One common method is the selective halogenation using N-bromosuccinimide (NBS) under radical conditions . The reaction conditions often include the use of a solvent like chloroform or carbon tetrachloride and a radical initiator such as benzoyl peroxide.
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The scalability of these reactions is facilitated by the availability of brominating agents and the robustness of the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in Suzuki–Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium thiolate or primary amines in polar aprotic solvents.
Coupling Reactions: Palladium catalysts, boronic acids, and organostannanes under inert atmosphere.
Major Products
Substitution Products: Thiophene derivatives with various functional groups.
Coupling Products: Biaryl compounds and other extended π-conjugated systems.
Scientific Research Applications
5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene has several applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing potential therapeutic agents with anti-inflammatory, anti-cancer, and antimicrobial properties.
Material Science: Utilized in the development of organic semiconductors and conductive polymers for electronic devices.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules and natural products.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene in biological systems involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This interaction can modulate the activity of enzymes and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromothiophene
- 5-Bromo-2-thiophenecarboxaldehyde
- 2-Bromo-3-methylthiophene
Uniqueness
5-Bromo-2-(bromomethyl)-7-methylbenzo[b]thiophene is unique due to its dual bromine substitution, which provides enhanced reactivity and versatility in chemical synthesis compared to other thiophene derivatives. This makes it a valuable compound for developing new materials and pharmaceuticals .
Properties
Molecular Formula |
C10H8Br2S |
---|---|
Molecular Weight |
320.05 g/mol |
IUPAC Name |
5-bromo-2-(bromomethyl)-7-methyl-1-benzothiophene |
InChI |
InChI=1S/C10H8Br2S/c1-6-2-8(12)3-7-4-9(5-11)13-10(6)7/h2-4H,5H2,1H3 |
InChI Key |
CEAPNLZBLKHZKE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=C2)CBr)Br |
Origin of Product |
United States |
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